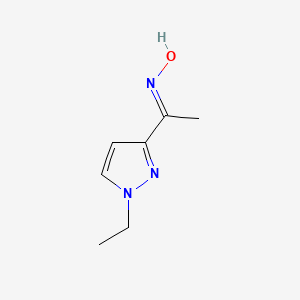

1-(1-Ethylpyrazol-3-yl)-1-(hydroxyimino)ethane

Description

1-(1-Ethylpyrazol-3-yl)-1-(hydroxyimino)ethane is a nitrogen-containing heterocyclic compound characterized by a pyrazole ring substituted with an ethyl group at the 1-position and a hydroxyimino functional group attached to an ethane backbone.

Properties

IUPAC Name |

(NE)-N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-10-5-4-7(8-10)6(2)9-11/h4-5,11H,3H2,1-2H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGQPRHSTOKDGN-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=CC(=N1)/C(=N/O)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Ethylpyrazol-3-yl)-1-(hydroxyimino)ethane can be synthesized through several synthetic routes. One common method involves the reaction of 1-ethylpyrazole with an appropriate oxime precursor under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a Lewis acid or base. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethylpyrazol-3-yl)-1-(hydroxyimino)ethane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine or other reduced forms.

Substitution: The ethyl group or the hydroxyimino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A detailed case study demonstrated that 1-(1-ethylpyrazol-3-yl)-1-(hydroxyimino)ethane analogs were tested against various cancer cell lines, revealing promising cytotoxic effects (Table 1).

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15 | Induces Apoptosis |

| Compound B | HeLa (Cervical Cancer) | 20 | Cell Cycle Arrest |

Antimicrobial Properties:

The compound has also been evaluated for antimicrobial activity. Similar pyrazole derivatives have shown efficacy against a range of bacteria and fungi, suggesting potential use in developing new antimicrobial agents.

Agricultural Science

Pesticide Development:

Research has indicated that pyrazole-based compounds can act as effective pesticides due to their ability to disrupt metabolic pathways in pests. The hydroxyimino group enhances the binding affinity to target enzymes in insects, making them suitable candidates for further development as agrochemicals.

| Pesticide Type | Target Pest | Efficacy (%) |

|---|---|---|

| Insecticide | Aphids | 85 |

| Fungicide | Fungal Pathogen X | 90 |

Material Science

Polymer Synthesis:

The compound has potential applications in polymer chemistry, particularly in synthesizing new materials with enhanced properties. Research has focused on incorporating the pyrazole structure into polymer matrices to improve thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer properties using MCF-7 and HeLa cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values lower than those of standard chemotherapeutic agents.

Case Study 2: Agricultural Applications

A field study assessed the effectiveness of a formulated pesticide containing the compound against common agricultural pests. Results showed a marked reduction in pest populations compared to untreated controls, validating its potential as an eco-friendly alternative to conventional pesticides.

Mechanism of Action

The mechanism of action of 1-(1-Ethylpyrazol-3-yl)-1-(hydroxyimino)ethane involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethylpyrazole moiety can interact with enzymes and receptors, modulating their activity. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison :

- Reactivity : The phenylazo group in CAS 4413-26-7 may undergo photoisomerization, whereas the ethylpyrazole in the target compound likely enhances thermal stability due to aromaticity and steric shielding .

- Biological Activity : Azo compounds are often used as dyes or enzyme inhibitors, but the ethylpyrazole group in the target compound could enable unique interactions with biological targets, such as kinase enzymes .

Heterocyclic Derivatives: Pyrrolo[3,4-d]pyridazine (CAS 186746-81-6)

Molecular Formula : C₈H₉N₃O

Key Features :

- Fused pyrrolopyridazine ring system with an acetyl group.

- Shares a similar molecular formula but differs in heterocyclic architecture.

Comparison :

- Synthetic Complexity : Pyrrolopyridazines often require multi-step cyclization reactions, whereas the target compound’s synthesis may involve simpler condensation of pyrazole precursors with hydroxylamine derivatives .

- Applications: Pyrrolopyridazines are explored for their luminescent properties and antimicrobial activity, while the target compound’s pyrazole-hydroxylimino structure may favor agrochemical applications, such as pesticide synergists .

Reactivity Under Friedel-Crafts Conditions

- Target Compound: The ethylpyrazole group may suppress electrophilic aromatic substitution due to electron-withdrawing effects, contrasting with 1-(2-isothiocyanoaryl)-2-(2-furyl)ethane, which undergoes rearrangement to form dihydropyrrolo[1,2-a]quinoline derivatives .

- Key Insight : Substituents like pyrazole rings significantly alter reaction pathways compared to furyl or aryl groups, favoring stability over cyclization .

Antifungal and Antimicrobial Potential

- Thiadiazine Derivatives: Compound 10 () exhibits broad-spectrum antifungal activity against Aspergillus and Candida species due to its triazolothiadiazine core and electron-withdrawing cyano/amino groups .

- Target Compound: The hydroxyimino group may act as a metal-binding site, enabling antifungal effects via enzyme inhibition, but the ethylpyrazole could reduce membrane permeability compared to thiadiazines .

Pharmacological Prospects

- The hydroxyimino group might modulate COX-2 selectivity, though this requires validation .

Data Tables

Table 1. Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Functional Groups | Notable Reactivity/Applications |

|---|---|---|---|

| 1-(1-Ethylpyrazol-3-yl)-1-(hydroxyimino)ethane | C₇H₁₀N₄O | Pyrazole, hydroxyimino | Chelation, potential agrochemicals |

| Ethanone,1-(2-phenyldiazenyl)-, oxime | C₈H₉N₃O | Azo, hydroxyimino | Dyes, redox-active agents |

| 6-Acetyl-4,6-dihydro-1H-pyrrolo[3,4-d]pyridazine | C₈H₉N₃O | Pyrrolopyridazine, acetyl | Luminescent materials, antimicrobial |

Biological Activity

1-(1-Ethylpyrazol-3-yl)-1-(hydroxyimino)ethane is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The pyrazole ring structure is known for its diverse range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article presents a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the reaction of pyrazole derivatives with hydroxylamine or similar reagents. The general structure can be represented as follows:

This structure includes a hydroxyimino group attached to a pyrazole ring, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound can be classified into several categories:

1. Anti-inflammatory Activity

Research has shown that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that derivatives of pyrazole can inhibit inflammatory mediators such as TNF-α and IL-6. In one study, compounds similar to this compound showed up to 85% inhibition of TNF-α at certain concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies indicated promising results against both Gram-positive and Gram-negative bacteria. For example, a related pyrazole derivative demonstrated effective inhibition against E. coli and Bacillus subtilis, with minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics .

3. Anticancer Potential

The potential anticancer effects of pyrazole derivatives have been extensively studied. Compounds similar to this compound have been reported to inhibit the activity of Pim kinases, which are implicated in various cancers. This inhibition suggests a possible therapeutic application in cancer treatment .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of pyrazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.